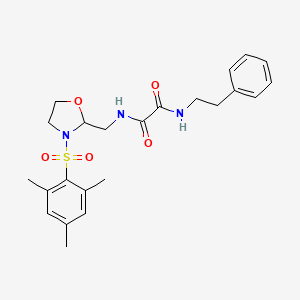

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features an oxazolidin-2-one nucleus, which is a popular heterocycle framework in synthetic organic chemistry.

Mechanism of Action

Target of Action

The primary target of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide It is known that oxazolidin-2-one based compounds, like linezolid, have unique antibacterial activity .

Mode of Action

The specific interaction of This compound It can be inferred from the properties of similar oxazolidin-2-one based compounds that they may interact with bacterial protein synthesis .

Biochemical Pathways

The exact biochemical pathways affected by This compound Based on the antibacterial activity of similar oxazolidin-2-one based compounds, it can be speculated that this compound may affect the protein synthesis pathway in bacteria .

Result of Action

The molecular and cellular effects of This compound Similar oxazolidin-2-one based compounds have been shown to have antibacterial effects .

Biochemical Analysis

Biochemical Properties

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with various biomolecules, including peptidyl transferase centers and ribosomal subunits, which are crucial for protein synthesis . These interactions often involve the inhibition of bacterial protein synthesis, making the compound a potential candidate for antibacterial applications .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by interfering with cell signaling pathways and gene expression. The compound has been observed to inhibit the growth of bacterial cells by targeting the ribosomal subunits, thereby preventing protein synthesis . This inhibition can lead to changes in cellular metabolism and ultimately cell death, making it a potent antibacterial agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with ribosomal subunits. The compound binds to the peptidyl transferase center of the ribosome, inhibiting the formation of peptide bonds during protein synthesis . This inhibition disrupts the translation process, leading to a halt in protein production and bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that the compound maintains its antibacterial activity over extended periods, although some reduction in efficacy may be observed due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can lead to the formation of active metabolites that contribute to the compound’s antibacterial activity . Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and alter metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is known to accumulate in bacterial cells, where it exerts its antibacterial effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound is localized primarily in the cytoplasm of bacterial cells, where it targets ribosomal subunits . The compound’s activity is influenced by its subcellular localization, as it needs to reach the ribosomes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide typically involves the following steps:

Formation of the Oxazolidin-2-one Ring: This step involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidin-2-one ring.

Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, typically using mesitylsulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Oxalamide Linkage: The final step involves the reaction of the mesitylsulfonyl oxazolidin-2-one intermediate with phenethylamine and oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include alcohols or amines.

Substitution: Products may include substituted oxazolidin-2-one derivatives.

Scientific Research Applications

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has several scientific research applications:

Chemistry: Used as a chiral auxiliary in stereoselective transformations.

Biology: Investigated for its potential antibacterial activity.

Medicine: Explored for its potential use as an antibacterial agent, similar to other oxazolidin-2-one derivatives.

Comparison with Similar Compounds

Similar Compounds

Linezolid: An oxazolidin-2-one antibacterial agent with a unique mechanism of action.

Tedizolid: Another oxazolidin-2-one derivative with enhanced antibacterial activity.

Uniqueness

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is unique due to its specific structural features, such as the mesitylsulfonyl group and the phenethylamine moiety, which may confer distinct biological activities and chemical reactivity compared to other oxazolidin-2-one derivatives.

Properties

IUPAC Name |

N-(2-phenylethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S/c1-16-13-17(2)21(18(3)14-16)32(29,30)26-11-12-31-20(26)15-25-23(28)22(27)24-10-9-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSODZZMYZUMLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.